molecular formula C11H10F2N2O B12086464 {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol

{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol

Cat. No.: B12086464
M. Wt: 224.21 g/mol
InChI Key: JAFSWBZNUBKOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The pyrazole intermediate is then reacted with a difluorobenzyl halide (e.g., 3,4-difluorobenzyl chloride) in the presence of a base like potassium carbonate to form the desired difluorophenyl-substituted pyrazole.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its difluorophenyl group is particularly useful in probing the effects of fluorine substitution on biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol
  • {1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol
  • {1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-4-yl}methanol

Uniqueness

{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxymethyl group also provides additional sites for chemical modification, enhancing its versatility in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C11H10F2N2O

Molecular Weight

224.21 g/mol

IUPAC Name

[1-[(3,4-difluorophenyl)methyl]pyrazol-4-yl]methanol

InChI

InChI=1S/C11H10F2N2O/c12-10-2-1-8(3-11(10)13)5-15-6-9(7-16)4-14-15/h1-4,6,16H,5,7H2

InChI Key

JAFSWBZNUBKOFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)CO)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.